

1,2'-O-dimethylguanosine function in ribosomal RNA

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An In-depth Technical Guide on Guanosine Modifications in Ribosomal RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosomal RNA (rRNA) is subject to a complex landscape of post-transcriptional modifications that are critical for ribosome structure, function, and the regulation of protein synthesis. Among these, the methylation of guanosine residues plays a pivotal role in fine-tuning the translational machinery. This technical guide provides a comprehensive overview of the key guanosine modifications in rRNA, including N1-methylguanosine (m1G), N7-methylguanosine (m7G), N2,N2-dimethylguanosine (m2,2G), and 2'-O-methylguanosine (Gm). While the modification **1,2'-O-dimethylguanosine** was the initial focus of this inquiry, a thorough review of the scientific literature indicates that it is not a recognized or characterized modification within ribosomal RNA. Therefore, this guide will focus on the well-established guanosine modifications in rRNA, their biosynthesis, functional implications, and the experimental methodologies used for their study.

Introduction to Guanosine Modifications in rRNA

Post-transcriptional modifications of rRNA are essential for the proper folding and assembly of ribosomes, as well as for their catalytic activity in protein synthesis. These modifications are generally clustered in functionally important regions of the ribosome, such as the peptidyl transferase center (PTC) and the decoding site. Methylation is one of the most common types

of rRNA modification, and guanosine residues are frequent targets. These modifications can influence ribosome stability, translation fidelity, and even confer resistance to antibiotics.

Key Guanosine Modifications in Ribosomal RNA

While **1,2'-O-dimethylguanosine** has not been identified in ribosomal RNA, several other guanosine modifications are well-documented and play crucial roles.

N1-methylguanosine (m1G)

- **Location:** In prokaryotic 23S rRNA, m1G is found at position G745 in *Escherichia coli* and G748 in *Streptomyces*. These sites are located in hairpin 35 of domain II.
- **Function:** The m1G modification at these positions is implicated in antibiotic resistance. For instance, the absence of m1G methylation at G745 in *E. coli* leads to increased resistance to the antibiotic viomycin, although it is accompanied by severe growth defects. In *Streptomyces*, N1-methylation of G748 results in resistance to the macrolide antibiotic tylosin.
- **Enzymatic Formation:** The methylation at G745 is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase RmA, while the modification at G748 is introduced by TlrB.

N7-methylguanosine (m7G)

- **Location:** In eukaryotic 18S rRNA, m7G is a conserved modification found at position G1575 in yeast (*Saccharomyces cerevisiae*) and G1639 in humans. This site is located at a ridge between the P- and E-sites of the small ribosomal subunit.
- **Function:** The m7G modification at this position is crucial for the maturation of the 40S ribosomal subunit, including the processing of pre-18S rRNA.^{[1][2][3]} While the modification itself is not essential for the viability of yeast cells, the presence of the methyltransferase complex is required for ribosome biogenesis, suggesting a role in quality control.^{[3][4]} This modification can also influence the interaction with tRNAs during translation.
- **Enzymatic Formation:** The formation of m7G1575/1639 is catalyzed by a heterodimeric complex consisting of the catalytic subunit Bud23 (WBSCR22 in humans) and its coactivator

Trm112 (TRMT112 in humans).[2][4][5] Trm112 is essential for the stability of the catalytic subunit.[4]

N2,N2-dimethylguanosine (m2,2G)

- **Location and Function:** While prominently found in tRNA, N2,N2-dimethylguanosine and its precursor, N2-methylguanosine (m2G), are also present in rRNA.[6][7] In E. coli rRNA, m2G is the second most frequently encountered modified nucleoside.[6][7] These modifications can alter the base-pairing properties of guanosine and influence the local RNA structure. Specifically, the dual methylation at the N2 position prevents the formation of canonical Watson-Crick base pairs with cytosine.[8]

2'-O-methylguanosine (Gm)

- **Location and Function:** 2'-O-methylation of the ribose moiety is a highly abundant modification in rRNA of all domains of life.[9] This modification stabilizes the RNA structure by favoring the C3'-endo conformation of the ribose sugar and protects the phosphodiester backbone from hydrolysis.[10][11] A universally conserved 2'-O-methylated guanosine (Gm2922 in yeast) is located in the A-site loop of the peptidyl transferase center and is critical for the efficient nuclear export of the large ribosomal subunit, acting as a checkpoint in ribosome biogenesis.[12]
- **Enzymatic Formation:** In eukaryotes, the site-specific 2'-O-methylation of rRNA is primarily guided by box C/D small nucleolar RNAs (snoRNAs) that are part of a ribonucleoprotein complex (snoRNP). The catalytic activity is provided by the methyltransferase Fibrillarin (Nop1p in yeast).[13]

Quantitative Data on Guanosine Modifications in rRNA

The stoichiometry of rRNA modifications can vary, leading to a heterogeneous population of ribosomes within a cell. This heterogeneity may allow for the fine-tuning of translation in response to different cellular conditions.[10][14] Quantitative analysis of these modifications is crucial for understanding their regulatory roles.

Modification	Organism/RNA	Position	Stoichiometry/ Effect	Reference(s)
m1G	E. coli 23S rRNA	G745	Absence leads to viomycin resistance	
m1G	Streptomyces 23S rRNA	G748	Presence confers tylosin resistance	
m7G	S. cerevisiae 18S rRNA	G1575	Required for efficient 40S subunit biogenesis	[1][4]
m7G	Human 18S rRNA	G1639	Essential for 18S rRNA processing and 40S subunit maturation	[2][3]
Gm	S. cerevisiae 25S rRNA	G2922	Methylation is a critical checkpoint for large subunit export	[12]

Experimental Protocols for the Analysis of Guanosine Modifications

Several techniques are employed to detect, locate, and quantify guanosine modifications in rRNA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a powerful and widely used method for the quantitative analysis of ribonucleoside modifications.

Protocol Outline:

- **RNA Isolation and Purification:** Isolate total RNA from the cells or tissues of interest. Subsequently, purify the rRNA fraction.
- **Enzymatic Digestion:** The purified rRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[15]
- **LC Separation:** The resulting mixture of nucleosides is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[16]
- **MS/MS Analysis:** The separated nucleosides are ionized, and their mass-to-charge ratio is determined by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, and the specific fragmentation patterns allow for the unambiguous identification and quantification of the modified nucleosides.[17][18]

Primer Extension Analysis

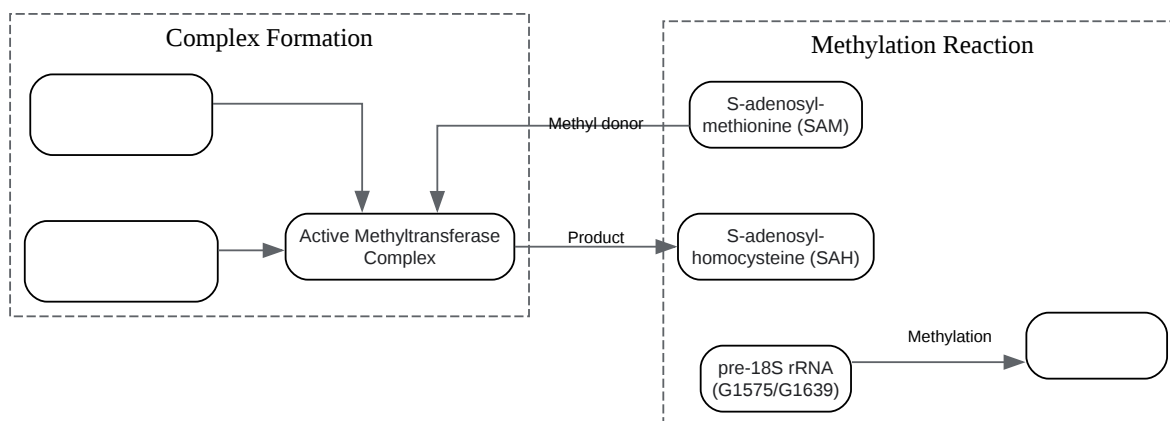
This method is used to map the location of modifications that block or pause reverse transcriptase.

Protocol Outline:

- **Primer Design and Labeling:** A DNA oligonucleotide primer, complementary to a sequence downstream of the suspected modification site, is designed. The 5' end of the primer is typically radiolabeled.
- **Primer Annealing:** The labeled primer is annealed to the rRNA template.
- **Reverse Transcription:** Reverse transcriptase is used to synthesize a cDNA strand. The presence of a 2'-O-methyl group can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product one nucleotide downstream of the modification.[19][20]
- **Gel Electrophoresis and Autoradiography:** The cDNA products are resolved on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The position of the reverse transcriptase stop reveals the location of the modified nucleotide.[19]

Signaling Pathways and Experimental Workflows

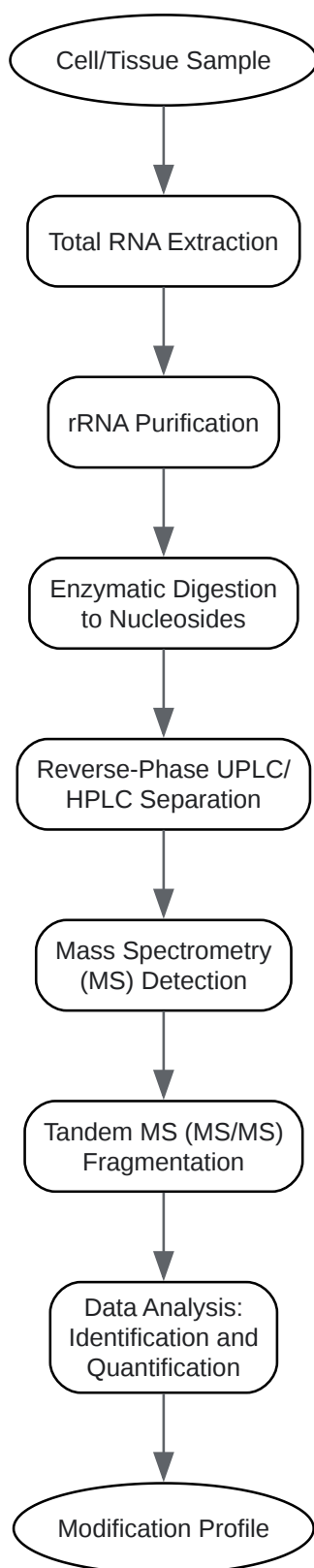
Enzymatic Formation of N7-methylguanosine (m7G) in 18S rRNA



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Caption: Formation of N7-methylguanosine in 18S rRNA.

Workflow for LC-MS based analysis of rRNA modifications



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Caption: Workflow for LC-MS analysis of rRNA modifications.

Implications for Drug Development

The enzymes responsible for rRNA modifications, particularly methyltransferases, represent potential targets for the development of novel therapeutic agents. For instance, inhibitors of rRNA methyltransferases that confer antibiotic resistance could be developed to resensitize resistant bacterial strains to existing antibiotics. Furthermore, given the role of ribosome biogenesis and function in cancer, targeting the enzymes that modify rRNA could be a promising anti-cancer strategy. The detailed understanding of the structure and function of these enzymes and their substrates is paramount for structure-based drug design.

Conclusion

While **1,2'-O-dimethylguanosine** does not appear to be a known modification in ribosomal RNA, the study of other guanosine methylations such as m1G, m7G, m2,2G, and Gm has revealed their profound impact on ribosome biogenesis, function, and the regulation of translation. The continued exploration of the "epitranscriptome" of rRNA, facilitated by advanced analytical techniques like mass spectrometry, will undoubtedly uncover further layers of complexity in the regulation of gene expression and provide new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge on these critical RNA modifications.

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